molecular formula C23H21N5O3 B11975687 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide CAS No. 116477-74-8

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide

Cat. No.: B11975687
CAS No.: 116477-74-8
M. Wt: 415.4 g/mol
InChI Key: AQIHKXSSFIROBQ-UHFFFAOYSA-N
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Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyanopyrimido[1,2-a]benzimidazole with 4-isobutoxy-3-methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Expl

Properties

CAS No.

116477-74-8

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3-methoxy-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H21N5O3/c1-14(2)13-31-19-9-8-15(10-20(19)30-3)22(29)26-21-16(11-24)12-28-18-7-5-4-6-17(18)25-23(28)27-21/h4-10,12,14H,13H2,1-3H3,(H,25,26,27,29)

InChI Key

AQIHKXSSFIROBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC

Origin of Product

United States

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